molecular formula C17H18FNO3 B1445432 (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid CAS No. 1160513-60-9

(S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid

Cat. No. B1445432
CAS RN: 1160513-60-9
M. Wt: 303.33 g/mol
InChI Key: OMBVXGARDCQQMQ-LBPRGKRZSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the benzyl groups), a fluorine atom attached to one of these rings, an amino group, and a carboxylic acid group. The “(S)” in the name suggests that this compound has a chiral center, likely at the alpha carbon of the propanoic acid .


Chemical Reactions Analysis

The reactivity of this compound could be quite diverse, given the different functional groups present. The fluorobenzyl group might undergo nucleophilic aromatic substitution reactions, while the carboxylic acid could participate in typical acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carboxylic acid group could enhance its water solubility, while the fluorobenzyl group might increase its lipophilicity .

Scientific Research Applications

Degradation Product Profiling

As a known degradation product of Safinamide, studying Safinamide Impurity 5 can help in understanding the degradation pathways and stability profiles of Safinamide under various conditions. This knowledge is essential for developing stable formulations and determining appropriate storage conditions .

Future Directions

The study of fluorinated organic compounds is a vibrant field of research in medicinal chemistry, given their unique properties. This compound, with its combination of fluorobenzyl and carboxylic acid groups, could be of interest in the development of new pharmaceuticals .

Mechanism of Action

Target of Action

The primary target of the compound (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid, also known as Safinamide Impurity 5, is the enzyme monoamine oxidase B (MAO-B) . This enzyme plays a crucial role in the metabolism of dopamine, a neurotransmitter that is involved in the regulation of mood, attention, and motor control .

Mode of Action

(S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid acts by inhibiting the activity of MAO-B . This inhibition is potent, selective, and reversible . By blocking the activity of MAO-B, the compound prevents the breakdown of dopamine, leading to an increase in the levels of this neurotransmitter .

Biochemical Pathways

The action of (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid affects the dopamine pathway . By inhibiting MAO-B, the compound increases the availability of dopamine . This leads to enhanced dopaminergic activity in the brain, which can help alleviate symptoms of conditions like Parkinson’s disease .

Pharmacokinetics

The compound (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid is rapidly absorbed, with peak plasma concentrations achieved within 2 to 4 hours . The total bioavailability of the compound is 95% .

Result of Action

The molecular and cellular effects of the action of (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid include an increase in dopamine levels and enhanced dopaminergic activity in the brain . This can result in improved motor control and mood regulation .

properties

IUPAC Name

(2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-12(17(20)21)19-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,19H,10-11H2,1H3,(H,20,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBVXGARDCQQMQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Safinamide Impurity 5

CAS RN

1160513-60-9
Record name (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160513609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2-((4-((3-FLUOROBENZYL)OXY)BENZYL)AMINO)PROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2678L357C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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